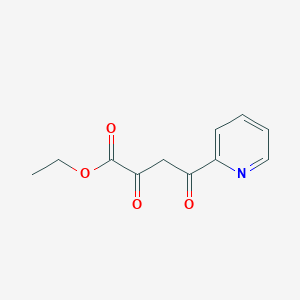
3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid (3BP-PCA) is a synthetic pyrazole compound that has been widely studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been found to have a wide range of biological activities, such as anti-inflammatory, antioxidant, and antibacterial effects. 3BP-PCA has also been shown to have a variety of therapeutic applications, such as the treatment of cancer, autoimmune diseases, and neurological disorders. Additionally, its unique structure and properties make it a promising candidate for future research.
Scientific Research Applications
Functionalization and Synthesis
- 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid and similar compounds can undergo various functionalization reactions, including the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, which have been studied both experimentally and theoretically (Yıldırım & Kandemirli, 2006). Another study focused on synthesizing N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, indicating their potential as nonlinear optical (NLO) materials, particularly for optical limiting applications (Chandrakantha et al., 2013).
Crystal Structure Analysis
- Research into pyrazole compounds, including those related to 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid, often involves crystal structure determination. For example, various pyrazole compounds were synthesized and their structures characterized by X-ray single crystal structure determination (Loh et al., 2013).
Biomedical Applications
- Some derivatives of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid show potential for biomedical applications. A compound synthesized through an electrochemically induced multicomponent transformation demonstrated promise for the regulation of inflammatory diseases, as indicated by docking studies (Ryzhkova et al., 2020).
Antifungal and Anticancer Potential
- Novel derivatives of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, have been synthesized and tested for antifungal activity against phytopathogenic fungi. Some compounds showed higher activity than existing fungicides (Du et al., 2015). Additionally, 1,3,4-trisubstituted pyrazoles derived from 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid showed cytotoxic activity against various human cancer cell lines, highlighting their potential as anticancer agents (Srour et al., 2018).
Spectroscopic and Theoretical Investigations
- Structural and spectroscopic evaluations, including nonlinear optical properties, of pyrazole-4-carboxylic acid derivatives have been conducted. These investigations often combine experimental and theoretical approaches, such as density functional theory, to understand the properties of these compounds (Viveka et al., 2016).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation.
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds are used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (a3b and a2b2) phthalocyanines and phthalocyanine-fullerene dyads . This suggests that the compound may affect pathways related to these processes.
Result of Action
It’s known that similar compounds are used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (a3b and a2b2) phthalocyanines and phthalocyanine-fullerene dyads . This suggests that the compound may have a role in these synthesis processes.
Action Environment
It’s known that suzuki–miyaura cross-coupling reactions, which similar compounds are often used in, originate from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by these conditions.
properties
IUPAC Name |
5-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-2-6(4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZRKWVFIZVNLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=NN2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479730 |
Source


|
| Record name | 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
879996-70-0 |
Source


|
| Record name | 3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879996-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)
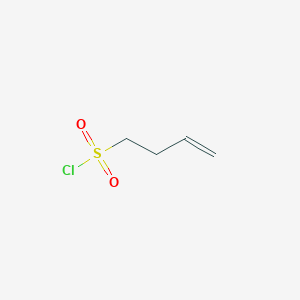

![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)
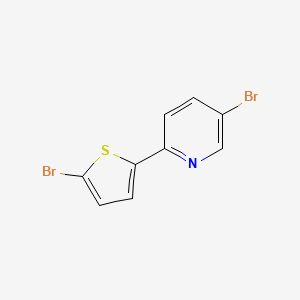


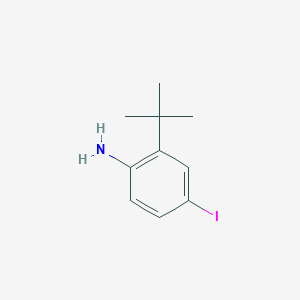
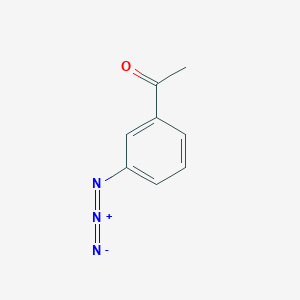
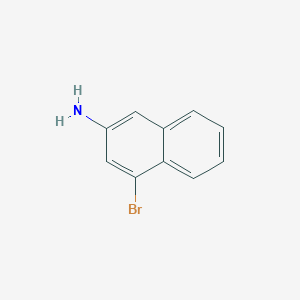


![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)
